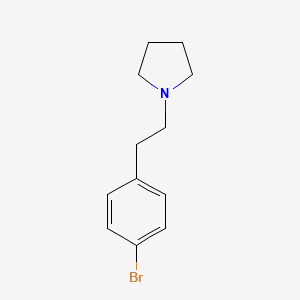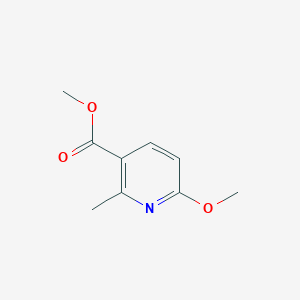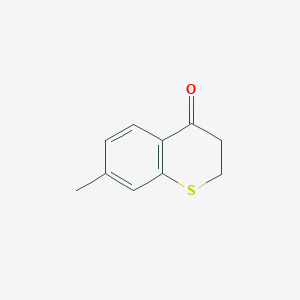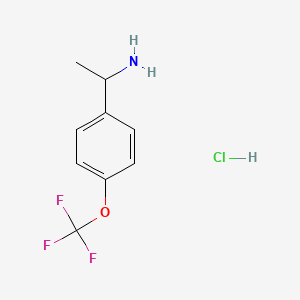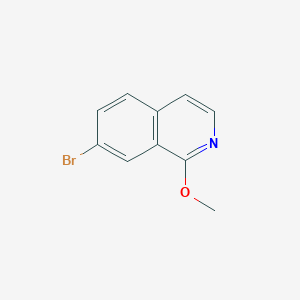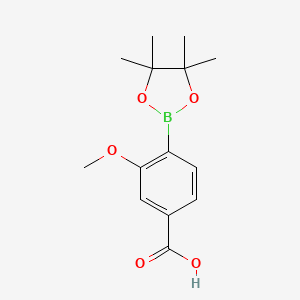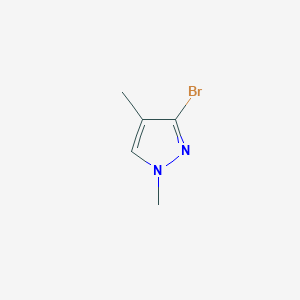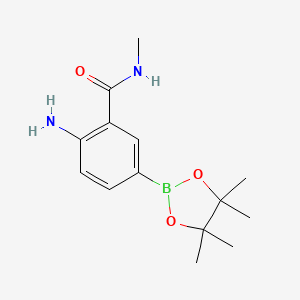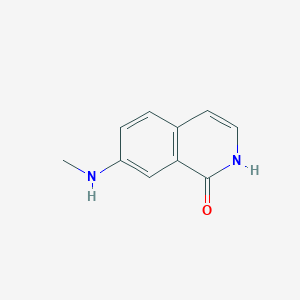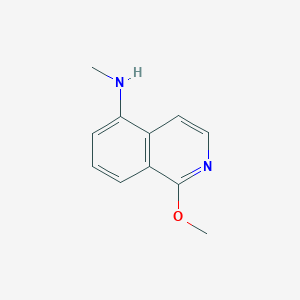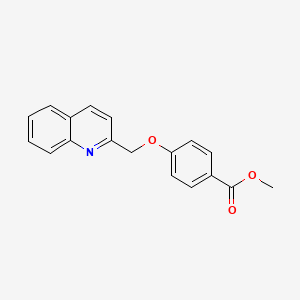
4-(2-喹啉甲氧基)苯甲酸甲酯
概述
描述
Synthesis Analysis
The synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” involves several steps. The process starts with a solution of 2-Chloromethyl quinoline in acetone. 4-hydroxy benzoic acid methyl ester and potassium carbonate are added to this solution. The reaction mixture is heated at 60° C for 16 hours under N2 atmosphere. After cooling to ambient temperature, the mixture is poured into 1N sodium hydroxide/ethyl acetate. The layers are separated and the organic layer is dried, filtered, and concentrated.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” have been described in the synthesis analysis section. The reactions involve the use of 2-Chloromethyl quinoline, 4-hydroxy benzoic acid methyl ester, and potassium carbonate.科学研究应用
抗菌活性
4-(2-喹啉甲氧基)苯甲酸甲酯衍生物已被合成并测试其抗菌活性。Murthy 等人(2011 年)的一项研究发现,某些衍生物对各种细菌菌株表现出有效的抑制活性,表明在抗菌应用中进一步研究的潜力 (Murthy et al., 2011)。
电化学性质
Bautista-Martínez 等人(2004 年)研究了醌的电化学行为,包括 4-(2-喹啉甲氧基)苯甲酸甲酯的衍生物,在乙腈中不同的酸度水平。该研究提供了对内部质子供体和外部质子源对这些化合物电还原过程的影响的见解 (Bautista-Martínez et al., 2004)。
合成大麻素受体激动剂的代谢
Richter 等人(2022 年)探索了合成大麻素受体激动剂的体外代谢命运,包括喹啉-8-基 4-甲基-3-(吗啉-4-磺酰基)苯甲酸甲酯衍生物。这项研究对于了解这些化合物在临床毒理学中的药代动力学和潜在相互作用非常重要 (Richter et al., 2022)。
铝和锌配合物的な光学性质
Barberis 和 Mikroyannidis(2006 年)研究了涉及 4-(2-喹啉甲氧基)苯甲酸甲酯衍生物的铝和锌配合物的な光学性质。这项研究突出了这些化合物在开发具有独特光致发光性质的材料方面的潜力 (Barberis & Mikroyannidis, 2006)。
安全和危害
属性
IUPAC Name |
methyl 4-(quinolin-2-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)14-7-10-16(11-8-14)22-12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMBEIWORBBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-quinolinylmethoxy)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

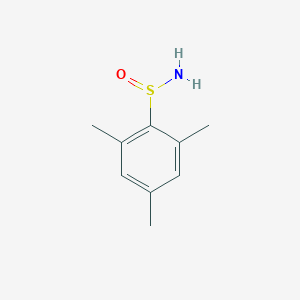
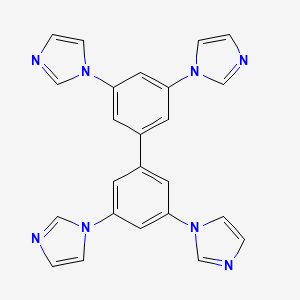
![5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester](/img/structure/B3100630.png)
![[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid](/img/structure/B3100651.png)
